

biological activity comparison of 5-Bromo-2difluoromethoxy-4-fluorophenol derivatives

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Compound of Interest

Compound Name:

5-Bromo-2-difluoromethoxy-4fluorophenol

Cat. No.:

B1409822

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Comparative Biological Activity of Substituted Phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various substituted phenol derivatives, focusing on compounds structurally related to **5-Bromo-2-difluoromethoxy-4-fluorophenol**. Due to a lack of specific data on **5-Bromo-2-difluoromethoxy-4-fluorophenol** derivatives, this report focuses on analogous brominated and fluorinated phenol compounds, providing insights into their potential anticancer and enzyme inhibitory activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, into phenol structures can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

Comparative Anticancer Activity

A variety of bromophenol and fluorinated phenol derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines. The data below summarizes the inhibitory concentrations (IC50) or percentage of inhibition for selected compounds.



Compound/Derivati ve	Cancer Cell Line	Biological Activity	Reference
Bromophenol Derivatives			
(oxybis(methylene)bis (2-bromo-6-methoxy- 4,1-phenylene) diacetate (4b-4)	K562 (Leukemia)	Reduced cell viability to 35.27% at 10 μM	[2]
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy) methyl)-4,5-dimethoxybenzene (3b-9)	K562 (Leukemia)	Inhibited cell viability	[2]
Fluorinated Benzophenone Analogues			
Compound 6a	KB-3-1 (Cervical Carcinoma)	~2.1-fold more cytotoxic than gemcitabine	[3]
Compound 7a	KB-3-1 (Cervical Carcinoma)	~13-fold more cytotoxic than gemcitabine	[3]
Compound 6b	KB-3-1 (Cervical Carcinoma)	~3.6-fold more cytotoxic than gemcitabine	[3]
Compound 7b	KB-3-1 (Cervical Carcinoma)	~13.5-fold more cytotoxic than gemcitabine	[3]
Compound 6a	MDA-MB-231 (Breast Cancer)	~1.2-fold more cytotoxic than a standard reference	[3]



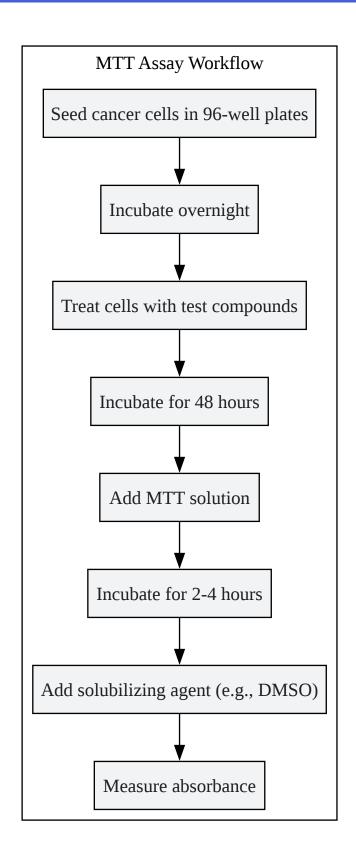
Compound 7a	MDA-MB-231 (Breast Cancer)	~2.5-fold more cytotoxic than a standard reference	[3]
Compound 6b	MDA-MB-231 (Breast Cancer)	~2.2-fold more cytotoxic than a standard reference	[3]
Compound 7b	MDA-MB-231 (Breast Cancer)	~2.8-fold more cytotoxic than a standard reference	[3]

Experimental Protocols Cell Viability Assay (MTT Assay)

The anticancer activity of the synthesized bromophenol and fluorinated benzophenone derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., K562, KB-3-1, MDA-MB-231) were seeded in 96-well plates at a specific density and incubated overnight to allow for cell attachment.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as DMSO.
- Absorbance Measurement: The absorbance of the resulting solution was measured using a
 microplate reader at a specific wavelength. The cell viability was calculated as a percentage
 of the control (untreated cells).





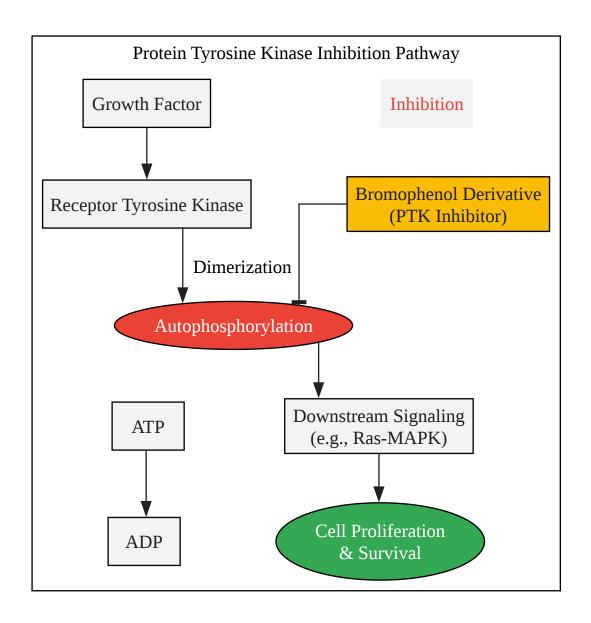
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Caption: Workflow for assessing cell viability using the MTT assay.



Signaling Pathways

While specific signaling pathways for **5-Bromo-2-difluoromethoxy-4-fluorophenol** derivatives are not documented, related halogenated phenols have been shown to interfere with various cellular signaling pathways, including those involved in cell proliferation and apoptosis. For instance, some bromophenols have been found to act as protein tyrosine kinase (PTK) inhibitors. The general mechanism of PTK inhibition involves blocking the phosphorylation of tyrosine residues on substrate proteins, which is a critical step in many signal transduction pathways that regulate cell growth, differentiation, and survival.



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Caption: Generalized pathway of Protein Tyrosine Kinase (PTK) inhibition.

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